molecular formula C18H12N2O2 B1219732 N-(5-quinolinyl)-2-benzofurancarboxamide

N-(5-quinolinyl)-2-benzofurancarboxamide

Cat. No.: B1219732
M. Wt: 288.3 g/mol
InChI Key: WQBCPNHKOYADJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-quinolinyl)-2-benzofurancarboxamide is a synthetic small molecule featuring a benzofuran core linked to a quinolinyl group via a carboxamide bridge. This compound is part of a broader class of benzofurancarboxamide derivatives, which are explored for their pharmacological properties, particularly as antagonists of the P2X7 receptor (P2X7R), a key player in inflammatory and immune responses . The quinolinyl moiety is critical for receptor interaction, while the benzofuran scaffold contributes to metabolic stability and bioavailability.

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

N-quinolin-5-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c21-18(17-11-12-5-1-2-9-16(12)22-17)20-15-8-3-7-14-13(15)6-4-10-19-14/h1-11H,(H,20,21)

InChI Key

WQBCPNHKOYADJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationship (SAR): The benzofurancarboxamide core is a versatile pharmacophore. Modifications to the amide side chain (e.g., quinolinyl vs. indolyl) dictate target selectivity, while substituents like tricyclic decane (AZ10606120) or morpholinyl (CL-82198) fine-tune potency and pharmacokinetics .
  • Therapeutic Potential: While this compound’s clinical viability is unproven, its structural analogs demonstrate efficacy in preclinical inflammation models, supporting further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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